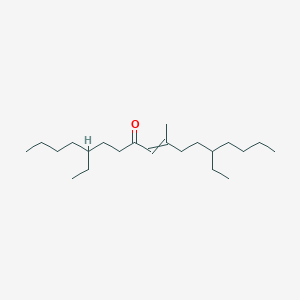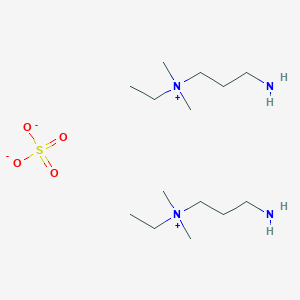
Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate is a quaternary ammonium compound. It is characterized by the presence of two quaternary ammonium centers, each bonded to an ethyl group, two methyl groups, and a propyl chain terminated with an amino group. This compound is typically used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dimethylpropan-1-amine with ethyl iodide to form the quaternary ammonium iodide salt. This intermediate is then treated with sulfuric acid to yield the sulfate salt. The reaction conditions generally involve:
Temperature: Room temperature to moderate heating.
Solvent: Polar solvents such as water or alcohols.
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous addition: of reactants to maintain a steady state.
Efficient mixing: to ensure uniform reaction conditions.
Temperature control: to optimize reaction rates and prevent side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The quaternary ammonium centers are generally resistant to reduction, but the amino groups can be reduced to form primary amines.
Substitution: The quaternary ammonium centers can undergo nucleophilic substitution reactions, where the counterion (sulfate) can be replaced by other anions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halide ions, hydroxide ions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of new quaternary ammonium salts with different counterions.
Applications De Recherche Scientifique
Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of quaternary ammonium compounds for antimicrobial studies.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of detergents and disinfectants due to its surfactant properties.
Mécanisme D'action
The mechanism of action of Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate involves its interaction with biological membranes. The quaternary ammonium centers disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This compound targets:
Cell Membranes: Disrupts membrane integrity.
Proteins: Interacts with membrane-bound proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
Bis(2-(dimethylamino)ethyl) ether: Used as a ligand in coordination chemistry.
Uniqueness
Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate is unique due to its dual quaternary ammonium centers, which enhance its ability to interact with biological membranes and increase its efficacy as a surfactant and antimicrobial agent.
Propriétés
Numéro CAS |
138199-89-0 |
|---|---|
Formule moléculaire |
C14H38N4O4S |
Poids moléculaire |
358.54 g/mol |
Nom IUPAC |
3-aminopropyl-ethyl-dimethylazanium;sulfate |
InChI |
InChI=1S/2C7H19N2.H2O4S/c2*1-4-9(2,3)7-5-6-8;1-5(2,3)4/h2*4-8H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
QBMCCESIRBBJLN-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](C)(C)CCCN.CC[N+](C)(C)CCCN.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)


![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)

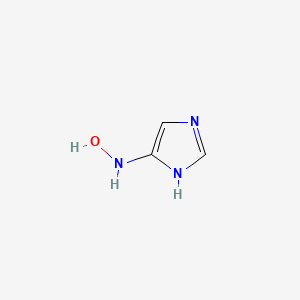
![2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde](/img/structure/B14280131.png)

![3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14280135.png)
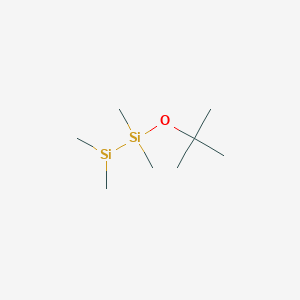
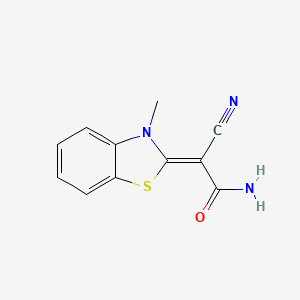
![1,1',1''-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280152.png)
